

Application Notes and Protocols: Galectin-4-IN-3 in Immunoprecipitation

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Compound of Interest		
Compound Name:	Galectin-4-IN-3	
Cat. No.:	B12369700	Get Quote

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Introduction

Galectin-4, a tandem-repeat galectin, is predominantly expressed in the epithelial cells of the intestinal tract. It plays a crucial role in a variety of biological processes, including cell adhesion, protein trafficking, lipid raft stabilization, and signal transduction.[1][2] Its dysregulation has been implicated in several diseases, notably in colorectal cancer where it can function as a tumor suppressor by negatively regulating the Wnt/ β -catenin signaling pathway.[3][4] Galectin-4 exerts its functions through binding to β -galactoside-containing glycans on glycoproteins and glycolipids, acting as a cross-linker to modulate cellular processes.[1][2]

Galectin-4-IN-3 is a specific inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4, also referred to as Galectin 4C.[5] This inhibitor serves as a valuable tool for investigating the specific functions of Galectin-4's C-terminal domain in cellular signaling and protein-protein interactions. Immunoprecipitation (IP) is a powerful technique to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. The application of Galectin-4-IN-3 in conjunction with immunoprecipitation allows for the detailed study of how inhibiting Galectin-4 affects its interaction network.

These application notes provide a comprehensive guide for utilizing **Galectin-4-IN-3** in immunoprecipitation experiments to probe the functional roles of Galectin-4.



Data Presentation

Table 1: Properties of Galectin-4-IN-3

Property	Value	Reference
Target	Galectin 4C (C-terminal CRD)	[5]
Kd	160 μΜ	[5]
Molecular Weight	Not available in search results	
Solubility	Not available in search results; typically soluble in DMSO for in vitro use	

Table 2: Recommended Antibody and Reagent Specifications for Galectin-4 Immunoprecipitation

Reagent	Specification	Vendor Example
Anti-Galectin-4 Antibody	Monoclonal or polyclonal, validated for IP	MedChemExpress (Cat. No. YA422)[5]
Protein A/G Beads	Agarose or magnetic beads	Thermo Fisher Scientific, Creative Diagnostics[6][7]
Cell Lysis Buffer	RIPA buffer or similar non- denaturing buffer	Creative Diagnostics[6]
Protease/Phosphatase Inhibitors	Cocktail to prevent protein degradation	Standard commercial cocktails
Galectin-4-IN-3	Purity >95%	MedChemExpress[5]
DMSO	Anhydrous, for inhibitor stock solution	Standard laboratory grade

Experimental Protocols



Protocol 1: Immunoprecipitation of Endogenous Galectin-4 and the Effect of Galectin-4-IN-3 on its Interactions

This protocol describes the immunoprecipitation of endogenous Galectin-4 from cell lysates, with a step to assess the impact of **Galectin-4-IN-3** on its binding partners.

Materials:

- Cells expressing endogenous Galectin-4 (e.g., HT-29 human colorectal adenocarcinoma cells)
- Galectin-4-IN-3
- DMSO
- Anti-Galectin-4 antibody (IP-grade)
- · Isotype control IgG
- Protein A/G magnetic beads
- Cell Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitor cocktail)
- Wash Buffer (Cell Lysis Buffer diluted 1:1 with PBS)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or 2X Laemmli sample buffer)
- PBS (phosphate-buffered saline)

Procedure:

- Cell Culture and Treatment:
 - Culture HT-29 cells to 80-90% confluency.



 Treat cells with Galectin-4-IN-3 at a final concentration range of 10-100 μM (optimal concentration should be determined empirically) or with DMSO as a vehicle control for 4-24 hours.

Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Add 1 mL of ice-cold Cell Lysis Buffer per 10^7 cells.
- Incubate on ice for 30 minutes with gentle agitation.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (clarified lysate) to a new tube.
- Determine protein concentration using a BCA or Bradford assay.

Immunoprecipitation:

- Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
- \circ Pre-clear the lysate by adding 20 μ L of Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
- Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
- To the pre-cleared lysate, add 2-5 μg of anti-Galectin-4 antibody or isotype control IgG.
- Incubate overnight at 4°C with gentle rotation.
- $\circ~$ Add 30 μL of Protein A/G magnetic beads to capture the antibody-protein complexes.
- Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:



- Place the tube on a magnetic rack to pellet the beads. Discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

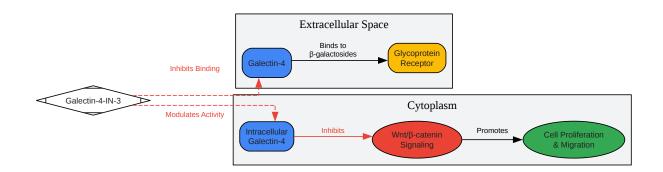
Elution:

- \circ For Mass Spectrometry/Western Blot: Add 50 μ L of 0.1 M glycine (pH 2.5) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the eluate to a new tube containing 5 μ L of 1 M Tris-HCl (pH 8.5) to neutralize the pH.
- \circ For Western Blot only: Add 30 μ L of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. Pellet the beads and load the supernatant for SDS-PAGE.

Analysis:

- Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Galectin-4 and putative interacting partners.
- Alternatively, the eluates can be subjected to mass spectrometry for unbiased identification of interacting proteins whose association is modulated by Galectin-4-IN-3.

Visualizations Signaling Pathway





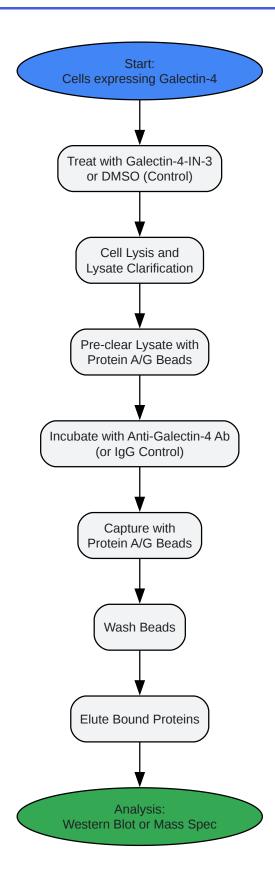


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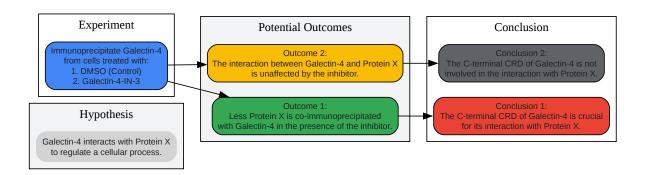
Caption: Simplified signaling pathways involving Galectin-4.

Experimental Workflow









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